Uridine 13C-4

LC-MS Quantification Bioanalysis Internal Standard Performance

Uridine 13C-4 delivers non-negotiable data integrity for quantitative LC-MS/MS and metabolic flux analysis. Unlike unlabeled uridine, its four-carbon 13C mass shift distinguishes it from endogenous analyte, eliminating co-elution and enabling precise tracer studies. This gold-standard SIL-IS ensures compliance in pharmaceutical QC. Choose Uridine 13C-4 to eliminate quantification errors and trace metabolic fate with confidence.

Molecular Formula C9H12N2O6
Molecular Weight 245.19 g/mol
Cat. No. B12398869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 13C-4
Molecular FormulaC9H12N2O6
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i9+1
InChIKeyDRTQHJPVMGBUCF-DWZRBFJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine 13C-4: A 13C-Labeled Stable Isotope Internal Standard and Metabolic Tracer


Uridine 13C-4 is a stable isotope-labeled analog of the endogenous pyrimidine nucleoside uridine, wherein four specific carbon atoms are substituted with the non-radioactive isotope carbon-13 (13C) [1]. As a compound, it possesses a molecular weight of approximately 245.19 g/mol and a molecular formula of C9H12N2O6, with the 13C atoms providing a distinct mass shift relative to the naturally abundant 12C form . This precise isotopic labeling enables its primary applications as an internal standard (IS) for quantitative LC-MS/MS analyses and as a tracer in metabolic flux studies, offering a reliable tool for the accurate quantification and pathway tracking of uridine in complex biological systems .

Procurement Rationale: Why Uridine 13C-4 Cannot Be Replaced by a Generic Uridine Standard


Selecting a generic, unlabeled uridine analytical standard in place of Uridine 13C-4 for quantitative LC-MS/MS applications or metabolic tracing will lead to compromised data integrity and experimental failure. Unlabeled uridine co-elutes and shares an identical mass-to-charge ratio (m/z) with endogenous analyte, making it impossible to distinguish the standard from the sample and thus invalidating its use as an internal standard for accurate quantification [1]. Furthermore, in metabolic flux analysis, a non-isotopically labeled compound provides no means to trace its biochemical fate or differentiate it from the endogenous metabolite pool, rendering any downstream pathway mapping or rate determination impossible . The specific mass shift conferred by the four 13C atoms in Uridine 13C-4 is therefore a non-negotiable requirement for these specific, high-precision analytical and research workflows.

Quantitative Differentiation of Uridine 13C-4 vs. Closest Analogs and Alternatives


Superior LC-MS Accuracy: 13C-Labeled IS (Uridine 13C-4) vs. Deuterated IS

As a 13C-labeled internal standard (IS), Uridine 13C-4 provides superior quantitative accuracy compared to deuterated (2H) analogs. A systematic study comparing the analytical performance of 13C- and 2H-labeled ISs for a urinary biomarker in LC-ESI-MS/MS demonstrated that the deuterated IS led to a significant negative quantitative bias. Specifically, concentrations generated using the 2H-labeled IS (2MHA-[2H7]) were on average 59.2% lower than those generated with the 13C-labeled IS (2MHA-[13C6]) [1]. Spike accuracy tests further confirmed that the deuterated IS produced negatively biased results of -38.4%, while the 13C-labeled IS showed no significant bias [1]. This class-level inference is attributed to isotopic effects associated with deuterium, which can cause a retention time shift relative to the target analyte, thereby diminishing its capacity to effectively compensate for ionization matrix effects [1][2].

LC-MS Quantification Bioanalysis Internal Standard Performance

Cost-Effectiveness for Specific MS Applications: Uridine 13C-4 vs. Uridine-13C5

For targeted MS applications, Uridine 13C-4 (MW ~245.19) offers a distinct cost-benefit advantage over fully labeled uridine analogs like Uridine-13C5 (MW ~249.16). The primary requirement for an internal standard is a mass shift sufficient to avoid interference with the endogenous analyte's M+0 isotopologue. Uridine 13C-4 provides a +4 Da mass shift, which is more than adequate for baseline resolution in LC-MS and is technically simpler and less expensive to synthesize than a +5 Da shift [1]. A general principle in isotope labeling is that a smaller mass shift (e.g., +1 Da from [1'-13C]uridine) can be less sensitive for total quantitation and more prone to interference from naturally occurring isotopes . The +4 Da shift of Uridine 13C-4 represents a balance between robust signal differentiation and synthesis economy, making it a fiscally prudent choice for routine high-throughput quantification where a +5 Da shift is not explicitly required [1].

Metabolomics Stable Isotope Labeling Cost-Benefit Analysis

Defined Isotopic Enrichment: Uridine 13C-4 (99 atom % 13C) vs. Analogs with Lower Purity

The analytical performance of a stable isotope-labeled internal standard is directly proportional to its isotopic purity. Uridine 13C-4 is commercially available with a certified isotopic enrichment of 99 atom % 13C, ensuring that the vast majority of the compound contributes to the desired M+4 signal, thereby maximizing the signal-to-noise ratio and sensitivity of the assay . In contrast, lower-purity labeled analogs (e.g., those with ≥98% purity or unspecified enrichment) can introduce a higher background of unlabeled or incorrectly labeled molecules, which can interfere with the endogenous analyte signal and decrease the lower limit of quantification (LLOQ) [1]. For instance, a standard with 95% isotopic purity could have a 5% background of M+0 isotopologue, effectively raising the baseline signal of the target analyte and reducing the accuracy and sensitivity of the measurement, especially at low concentrations [1].

Isotopic Purity Method Validation Sensitivity

Stability and Long-Term Storage: Uridine 13C-4 vs. Light- and Moisture-Sensitive Analogs

Stable isotope-labeled compounds, including Uridine 13C-4, are generally recommended for storage at room temperature or under the specific conditions outlined in the Certificate of Analysis . This contrasts with some other labeled standards or biochemicals that require stringent cold-chain storage (-20°C or -80°C) to prevent degradation or isotopic exchange [1]. While deuterated analogs may be susceptible to deuterium-hydrogen exchange under certain conditions, 13C labels are chemically stable and do not exchange with the naturally abundant 12C in the environment [2]. This inherent chemical stability of the 13C label in Uridine 13C-4 translates to a more robust and reliable product for routine laboratory use, reducing the risk of degradation during shipping and long-term storage, and ensuring consistent analytical performance over the compound's shelf life [2].

Compound Stability Shelf Life Long-Term Storage

Validated Application Scenarios for Uridine 13C-4 in Research and Industrial Settings


Absolute Quantification of Uridine in Biological Matrices via LC-MS/MS

Uridine 13C-4 serves as a gold-standard stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of uridine in complex biological samples such as plasma, serum, urine, and tissue homogenates. Its use compensates for variability in sample preparation, chromatographic separation, and ionization efficiency, enabling robust, reproducible, and high-throughput analysis . This is essential for pharmacokinetic studies of uridine-based therapeutics, biomarker discovery, and diagnostic testing.

Metabolic Flux Analysis of Pyrimidine Salvage Pathways

The 13C label in Uridine 13C-4 enables its use as a metabolic tracer to map the fate of uridine's ribose moiety within the cell. Researchers can trace the incorporation of the 13C label into downstream metabolites such as UMP, UDP-sugars, and glycolytic intermediates to quantify metabolic fluxes and understand how cells salvage and utilize uridine under different nutrient conditions [1][2]. This is particularly valuable in cancer metabolism research, where uridine salvage pathways are often rewired to support rapid cell growth.

Quality Control and Method Validation in Pharmaceutical Manufacturing

In the pharmaceutical industry, Uridine 13C-4 is a critical reagent for validating analytical methods used in the quality control of drug products and active pharmaceutical ingredients (APIs). Its high isotopic purity and well-defined mass shift allow for the accurate quantification of unlabeled uridine impurities in drug formulations, ensuring compliance with stringent regulatory requirements . It is used to demonstrate method specificity, linearity, accuracy, and precision.

Standardization in Clinical Metabolomics and Diagnostic Assays

As a component of internal standard mixtures, Uridine 13C-4 contributes to the robust quantification of the circulating metabolome. Its inclusion in targeted and untargeted metabolomics workflows normalizes for technical variation, enabling the reliable identification and absolute quantification of uridine and related metabolites as potential diagnostic or prognostic biomarkers for diseases ranging from cancer to metabolic disorders . Its room-temperature stability also facilitates its integration into automated, high-throughput clinical laboratory pipelines.

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